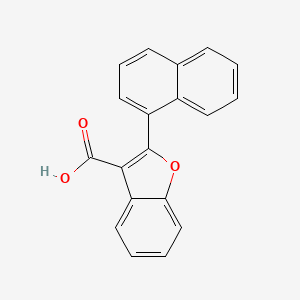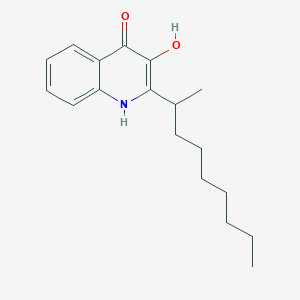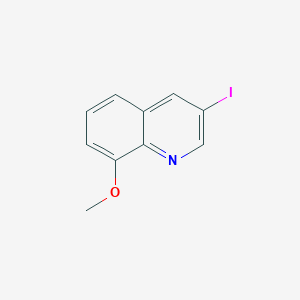![molecular formula C12H10BrNO2 B11842921 9-Bromo-5,6,7,8-tetrahydro-1H-benzo[f]indole-2,3-dione](/img/structure/B11842921.png)
9-Bromo-5,6,7,8-tetrahydro-1H-benzo[f]indole-2,3-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
9-Bromo-5,6,7,8-tetrahydro-1H-benzo[f]indole-2,3-dione is a synthetic compound belonging to the indole family. Indole derivatives are significant due to their presence in various natural products and their biological activities. This compound is characterized by a bromine atom at the 9th position and a fused indole ring system, making it a valuable molecule for research and industrial applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 9-Bromo-5,6,7,8-tetrahydro-1H-benzo[f]indole-2,3-dione typically involves the bromination of a suitable indole precursor. One common method includes the reaction of 5,6,7,8-tetrahydro-1H-benzo[f]indole-2,3-dione with bromine in the presence of a catalyst such as iron(III) bromide. The reaction is carried out under controlled conditions to ensure selective bromination at the 9th position.
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination processes using continuous flow reactors. These reactors allow for precise control over reaction conditions, ensuring high yield and purity of the final product. The use of automated systems and advanced purification techniques further enhances the efficiency of industrial production.
化学反応の分析
Types of Reactions
9-Bromo-5,6,7,8-tetrahydro-1H-benzo[f]indole-2,3-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the compound into its hydro derivatives.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like amines, thiols, and alkoxides can replace the bromine atom under appropriate conditions.
Major Products Formed
Oxidation: Formation of quinones.
Reduction: Formation of hydro derivatives.
Substitution: Formation of various substituted indole derivatives.
科学的研究の応用
9-Bromo-5,6,7,8-tetrahydro-1H-benzo[f]indole-2,3-dione has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing complex organic molecules.
Biology: Studied for its potential biological activities, including anticancer and antimicrobial properties.
Medicine: Investigated for its role in drug development, particularly in designing novel therapeutic agents.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
作用機序
The mechanism of action of 9-Bromo-5,6,7,8-tetrahydro-1H-benzo[f]indole-2,3-dione involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes involved in cancer cell proliferation, leading to anticancer effects. The exact pathways and molecular targets depend on the specific biological context and require further research for detailed elucidation.
類似化合物との比較
Similar Compounds
1H-Indole-3-carbaldehyde: Another indole derivative with significant biological activities.
5,6,7,8-Tetrahydro-1H-benzo[f]indole-2,3-dione: Lacks the bromine atom but shares a similar core structure.
Uniqueness
9-Bromo-5,6,7,8-tetrahydro-1H-benzo[f]indole-2,3-dione is unique due to the presence of the bromine atom, which enhances its reactivity and potential biological activities. This structural feature distinguishes it from other indole derivatives and makes it a valuable compound for various applications.
特性
分子式 |
C12H10BrNO2 |
|---|---|
分子量 |
280.12 g/mol |
IUPAC名 |
9-bromo-5,6,7,8-tetrahydro-1H-benzo[f]indole-2,3-dione |
InChI |
InChI=1S/C12H10BrNO2/c13-9-7-4-2-1-3-6(7)5-8-10(9)14-12(16)11(8)15/h5H,1-4H2,(H,14,15,16) |
InChIキー |
OBUFNKLGLNJOSM-UHFFFAOYSA-N |
正規SMILES |
C1CCC2=C(C3=C(C=C2C1)C(=O)C(=O)N3)Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![2-(4-Methyl-3-nitrophenyl)imidazo[1,2-a]pyridine-3-carbaldehyde](/img/structure/B11842856.png)
![Benzaldehyde, 2-[[tris(1-methylethyl)silyl]ethynyl]-](/img/structure/B11842857.png)

![tert-butyl 2-ethyl-7-(hydroxymethyl)-6,7-dihydro-2H-pyrazolo[4,3-c]pyridine-5(4H)-carboxylate](/img/structure/B11842867.png)

![7-(2,4-Dimethylphenyl)-2,5,6-trimethyl-3H-pyrrolo[2,3-d]pyrimidin-4(7H)-one](/img/structure/B11842892.png)

![6-Bromo-3-(piperidin-4-yl)imidazo[1,2-a]pyridine](/img/structure/B11842899.png)
![tert-Butyl 8-(2-hydroxyethyl)-2,8-diazaspiro[4.5]decane-2-carboxylate](/img/structure/B11842905.png)


